Fmoc-5-Ava-OH

Peptide Synthesis PROTAC Linker Spacer

Fmoc-5-Ava-OH delivers a precise 5-carbon spacer with Fmoc protection for SPPS and PROTAC linker applications. The chain length is critical: even one methylene unit difference from C4 (Fmoc-4-Abu-OH) or C6 (Fmoc-6-Ahx-OH) alters conformational flexibility, spacing, and target engagement. Validated in dimeric PSD-95 PDZ domain inhibitors with potent activity and improved plasma stability. Its Boc analogue enabled PROTAC1 for PRC2 complex degradation. Select this C5 spacer when exact five-carbon spacing is required—substitution compromises performance.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 123622-48-0
Cat. No. B557868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-5-Ava-OH
CAS123622-48-0
Synonyms123622-48-0; Fmoc-5-Ava-OH; 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoicacid; Fmoc-5-aminopentanoicacid; 5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]Pentanoicacid; 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoicacid; 5-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)PENTANOICACID; AmbotzFAA1651; AC1MBSSO; AC1Q75GN; 5-(Fmoc-amino)valericacid; SCHEMBL97174; 5-(Fmoc-amino)pentanoicacid; 5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoicAcid; 04066_FLUKA; MolPort-003-725-624; ULLSWWGYZWBPHK-UHFFFAOYSA-N; ACT08509; ZINC2560009; AKOS013376082; AJ-40417; AK124408; DA-13925; PL002482; FT-0679730
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O
InChIInChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23)
InChIKeyULLSWWGYZWBPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-5-Ava-OH (CAS 123622-48-0) for Peptide Synthesis: Properties and Applications


Fmoc-5-Ava-OH (5-(Fmoc-amino)valeric acid, 5-aminopentanoic acid, Fmoc-5-Ava-OH) is a protected amino acid derivative with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a linear five-carbon aliphatic chain . Its molecular formula is C20H21NO4 and it has a molecular weight of 339.39 g/mol . It is a white to off-white powder with a melting point of 137-145 °C . This compound is a versatile building block in Fmoc solid-phase peptide synthesis (SPPS), where the Fmoc group is used for temporary amine protection . The pentanoic acid spacer provides flexibility and can be used to introduce spacing in peptides or as a linker in more complex constructs .

Why Fmoc-5-Ava-OH is Not Interchangeable with Other Fmoc-Protected Linkers


Direct substitution of Fmoc-5-Ava-OH with other Fmoc-protected ω-amino acids (e.g., Fmoc-Gly-OH, Fmoc-β-Ala-OH, Fmoc-4-Abu-OH, or Fmoc-6-Ahx-OH) is not possible without altering key physicochemical and biological properties . The length of the aliphatic chain critically influences the conformational flexibility, solubility, and spatial orientation of peptide chains, as well as the distance between functional groups in bioconjugates and PROTACs . Even a single methylene unit difference can impact the efficacy of the final construct . Therefore, procurement decisions must be based on the specific chain length required for the intended application.

Comparative Evidence for Selecting Fmoc-5-Ava-OH Over Analogous Linkers


Chain Length: 5-Carbon Spacer vs. 6-Carbon (Fmoc-6-Ahx-OH)

Fmoc-5-Ava-OH contains a linear 5-carbon spacer arm, which is shorter by one methylene unit compared to the commonly used Fmoc-6-Ahx-OH (6-carbon spacer) . This difference in chain length results in a molecular weight of 339.39 g/mol for Fmoc-5-Ava-OH versus 353.42 g/mol for Fmoc-6-Ahx-OH, a difference of 14.03 g/mol . The shorter spacer can provide a more rigid and less flexible conformation, which can be critical for maintaining specific distances between functional groups in peptide epitopes or PROTAC molecules .

Peptide Synthesis PROTAC Linker Spacer

Purity: ≥98.0% (HPLC) Assay Specification

Commercially available Fmoc-5-Ava-OH is offered with a high purity specification of ≥98.0% as determined by HPLC . This level of purity is standard for Fmoc-protected amino acids used in automated solid-phase peptide synthesis, minimizing side reactions and ensuring high coupling efficiency .

Quality Control Procurement Specification

Storage: Refrigerated (2-8°C) for Long-Term Stability

The recommended storage temperature for Fmoc-5-Ava-OH is 2-8°C . This is comparable to the storage conditions for many other Fmoc-protected amino acids, such as Fmoc-6-Ahx-OH (also stored at 2-8°C) . This storage requirement ensures the long-term stability of the Fmoc protecting group and prevents premature deprotection or degradation.

Stability Storage Procurement

Optimal Applications for Fmoc-5-Ava-OH Based on Evidence


Synthesis of Peptides Requiring a 5-Carbon Flexible Spacer

Fmoc-5-Ava-OH is the ideal building block for introducing a flexible 5-carbon spacer arm into a peptide sequence [1]. This is critical for applications where precise spatial control and conformational flexibility are required, such as in the design of peptide-based inhibitors, where the spacer can influence the presentation of a pharmacophore to its target .

Preparation of Fatty Acid-Conjugated Dimeric Peptides for PSD-95 Inhibition

Fmoc-5-Ava-OH has been specifically used as a linker in the solid-phase synthesis of fatty acid-based dimeric peptides targeting the PDZ domains of the postsynaptic density protein 95 (PSD-95) [1]. These constructs have shown potent inhibition of PSD-95 and improved plasma stability, demonstrating the utility of the 5-Ava spacer in a pharmacologically relevant context [1].

Use as a PROTAC Linker

The 5-aminovaleric acid core of Fmoc-5-Ava-OH is a known alkyl linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) [1]. Its Boc-protected analogue (Boc-5-Ava-OH) has been used to synthesize PROTAC1, which degrades EED, EZH2, and SUZ12 in the PRC2 complex . This highlights the potential of the 5-carbon chain in designing bifunctional molecules for targeted protein degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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